2-(Difluoromethyl)Benzonitrile
Overview
Description
2-(Difluoromethyl)Benzonitrile is a useful research compound. Its molecular formula is C8H5F2N and its molecular weight is 153.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that difluoromethylation processes, which involve compounds like 2-(difluoromethyl)benzonitrile, have been used in the formation of bonds where x is c (sp), c (sp2), c (sp3), o, n or s . This suggests that the compound may interact with these elements in biological systems.
Mode of Action
It is known that difluoromethylation processes can transfer cf2h to c (sp2) sites both in stoichiometric and catalytic mode . This suggests that this compound may interact with its targets by transferring a difluoromethyl group to them.
Biochemical Pathways
The compound’s involvement in difluoromethylation processes suggests that it may play a role in the formation of x–cf2h bonds, where x is c (sp), c (sp2), c (sp3), o, n or s . This could potentially affect a variety of biochemical pathways, depending on the specific targets of the compound in a given biological system.
Result of Action
Given the compound’s potential role in difluoromethylation processes, it may contribute to the formation of x–cf2h bonds, which could have various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-(Difluoromethyl)Benzonitrile plays a significant role in biochemical reactions, particularly in the context of difluoromethylation processes. This compound is involved in the functionalization of fluorine-containing heterocycles, which are core components of many biologically active molecules These interactions often involve radical processes, where this compound acts as a source of difluoromethyl radicals that can modify the structure and function of biomolecules .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, potentially impacting cellular energy production and overall metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with target biomolecules, leading to the modification of their structure and function . This compound can also inhibit or activate specific enzymes by binding to their active sites, thereby influencing biochemical pathways . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, allowing for sustained interactions with biomolecules . Over extended periods, degradation products may form, potentially altering its biochemical activity and effects on cells .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Understanding the dosage thresholds and potential adverse effects is crucial for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for difluoromethylation . These enzymes facilitate the incorporation of difluoromethyl groups into target molecules, impacting metabolic flux and the levels of specific metabolites . Additionally, this compound can influence the activity of cytochrome P450 enzymes, which play a key role in drug metabolism and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical interactions . The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-(difluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLPLYDPKXQAIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726304 | |
Record name | 2-(Difluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799814-30-5 | |
Record name | 2-(Difluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.